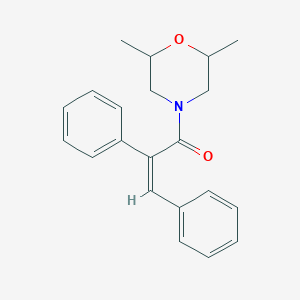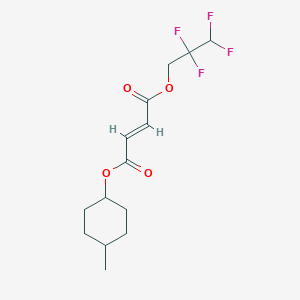
4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPA is a morpholine derivative that has been synthesized using various methods and has shown promising results in various fields of research.
作用机制
The mechanism of action of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine exerts its effects by interacting with specific targets in biological systems. In the case of its anticancer activity, 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer activity, 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the significant advantages of using 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in lab experiments is its versatility. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine can be used as a building block for the synthesis of various compounds, making it a useful tool in organic synthesis. Another advantage is its relatively low toxicity, making it a safe compound to work with in the lab.
However, there are also limitations to using 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in lab experiments. One of the limitations is its relatively low solubility in water, which can make it challenging to work with in aqueous systems. Another limitation is its relatively high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the use of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in scientific research. One of the most significant directions is the development of new organic semiconductors based on 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine. These semiconductors have shown excellent performance in electronic devices and have the potential to revolutionize the field of organic electronics.
Another future direction is the development of new anticancer drugs based on 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has shown promising results in inhibiting the proliferation of cancer cells, and further research is needed to fully understand its mechanism of action and develop more effective drugs.
Conclusion:
In conclusion, 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been synthesized using various methods and has shown promising results in various fields of research. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been used as a building block for the synthesis of organic semiconductors, as well as exhibiting anticancer, anti-inflammatory, and neuroprotective activity. While there are limitations to using 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in lab experiments, its versatility and relatively low toxicity make it a useful tool in scientific research. There are several future directions for the use of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in scientific research, including the development of new organic semiconductors and anticancer drugs.
合成方法
The synthesis of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine can be achieved using various methods. One of the most common methods is the reaction of 2,6-dimethylmorpholine with benzaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2,6-dimethylmorpholine with benzaldehyde in the presence of a base catalyst. Both methods result in the formation of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine, which can be purified using various techniques such as recrystallization and column chromatography.
科学研究应用
4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has shown promising results in various fields of scientific research. One of the most significant applications of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is in the field of organic electronics. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been used as a building block for the synthesis of organic semiconductors, which have shown excellent performance in electronic devices such as organic field-effect transistors and organic photovoltaic cells.
Another significant application of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is in the field of medicinal chemistry. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has also been used as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
(Z)-1-(2,6-dimethylmorpholin-4-yl)-2,3-diphenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16-14-22(15-17(2)24-16)21(23)20(19-11-7-4-8-12-19)13-18-9-5-3-6-10-18/h3-13,16-17H,14-15H2,1-2H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIYGZNKPNNMAY-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![dimethyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B5378221.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)
![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)



![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)
![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)